2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide
Overview
Description
2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide derivatives have been synthesized and their structures analyzed to understand their conformation and reactivity. For instance, 3-Hydroxy-2-cyanoalk-2-enamides and related compounds exhibit solvent-dependent isomerism, with their structures undergoing time-dependent (Z)/(E)-isomerization. This property is critical for understanding the kinetic and thermodynamic aspects of these compounds in various solvents, which can be pivotal in synthetic applications where solvent effects are a significant consideration (Papageorgiou et al., 1998).
Heterocyclic Chemistry and Drug Synthesis
These compounds serve as key intermediates in the synthesis of heterocyclic compounds with potential biological activity. For example, they have been used to synthesize novel 1,2,3,4-tetrahydrocarbazole derivatives, demonstrating the versatility of this compound in constructing complex heterocycles of biological interest (Fadda et al., 2010). Additionally, these compounds have been utilized to develop polyfunctionally substituted heterocyclic compounds with evaluated antitumor activities, showcasing their potential in medicinal chemistry applications (Shams et al., 2010).
Utility in Heterocyclic Synthesis
A comprehensive survey on the chemical reactivity and methods of preparation of 2-cyano-N-(2-hydroxyethyl)acetamide highlights its importance as an intermediate for synthesizing a variety of useful and novel heterocyclic systems. This underscores the utility of such compounds in generating synthetically valuable heterocycles, which can be of significant interest in developing new materials and pharmaceuticals (Gouda et al., 2015).
Antimicrobial and Antitumor Activities
Research has also focused on the synthesis and biological evaluation of novel derivatives for antimicrobial and antitumor applications. For instance, the development of new acyclic and heterocyclic dyes based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems demonstrates the compound's versatility in creating bioactive molecules with significant antimicrobial activity (Shams et al., 2011).
Properties
IUPAC Name |
2-cyano-N-(oxolan-2-ylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-4-3-8(11)10-6-7-2-1-5-12-7/h7H,1-3,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPYFXKRRMIJFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384490 | |
Record name | 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324546-22-7 | |
Record name | 2-cyano-N-(tetrahydrofuran-2-ylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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